molecular formula C5H3N5O B13111018 Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one CAS No. 3861-27-6

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13111018
CAS No.: 3861-27-6
M. Wt: 149.11 g/mol
InChI Key: WBLCYHQJQVVZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-e][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehyde uracil-6-ylhydrazones with diethyl azodiformate, leading to the formation of the desired triazine ring . Another approach includes the condensation of ethyl aroylpyruvates with hydrazino-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods

Industrial production methods for pyrimido[5,4-e][1,2,4]triazin-3(4H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted triazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrogen bonds and its versatile reactivity make it a valuable compound in medicinal chemistry and other scientific research areas .

Biological Activity

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One efficient method reported includes the nitrosation of hydrazone compounds followed by cyclization through nucleophilic attack on the nitroso group. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : Compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines. One notable derivative exhibited an IC50 value of 6.0 ± 0.4 μM against A549 lung cancer cells while demonstrating selectivity by not inhibiting normal human lung fibroblast cells at concentrations up to 100 μM .
  • Mechanism of Action : The cytotoxic effects are believed to be linked to the inhibition of certain cellular pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Broad-Spectrum Activity : Compounds in this class have demonstrated activity against a range of pathogens including bacteria and fungi. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with varying degrees of sensitivity .
  • Potential Applications : The antimicrobial properties suggest possible applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Anticancer Evaluation :
    • A study evaluated a series of synthesized pyrimidotriazine derivatives for their anticancer activity against multiple tumor cell lines. The results indicated that modifications to the pyrimidine structure significantly influenced cytotoxicity levels (Table 1) .
    CompoundCell LineIC50 (μM)Selectivity
    5jA5496.0 ± 0.4High
    6aMCF-712.0 ± 0.5Moderate
    6bK-56215.0 ± 0.7Low
  • Antimicrobial Assessment :
    • A set of derivatives was tested for antimicrobial efficacy against several bacterial strains. Compounds showed varying degrees of effectiveness; for instance, some derivatives achieved over 90% inhibition against Candida albicans .

Properties

CAS No.

3861-27-6

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

2H-pyrimido[5,4-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11)

InChI Key

WBLCYHQJQVVZMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=O)N=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.